7-Fluoropyrrolo[1,2-a]quinolin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9FN2 |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
7-fluoropyrrolo[1,2-a]quinolin-4-amine |
InChI |
InChI=1S/C12H9FN2/c13-9-3-4-11-8(6-9)7-10(14)12-2-1-5-15(11)12/h1-7H,14H2 |
InChI Key |
TXTBDWOIEZESMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)C=C(C2=C1)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Design of 7 Fluoropyrrolo 1,2 a Quinolin 4 Amine Derivatives
Systematic Structural Modifications on the Pyrrolo[1,2-a]quinoline (B3350903) Core
The pyrrolo[1,2-a]quinoline framework serves as a versatile template for the development of biologically active compounds. mdpi.com Its unique tricyclic structure is found in natural products and has been a target for synthetic chemists aiming to explore its therapeutic potential, which includes anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comresearchgate.net The strategic modification of both the quinoline (B57606) and pyrrole (B145914) rings is crucial in defining the pharmacological profile of the resulting derivatives.
Variation of Substituents on the Quinoline Moiety
The substitution pattern on the quinoline portion of the pyrrolo[1,2-a]quinoline scaffold is a critical determinant of biological activity. In the broader class of 4-aminoquinolines, the substituent at the 7-position significantly influences the molecule's properties. rsc.org Electron-withdrawing groups at this position, such as a chloro or trifluoromethyl group, are often essential for activity. researchgate.netacs.org These groups can lower the pKa of the quinoline ring nitrogen, which in turn affects the compound's accumulation in target cellular compartments and its interaction with biological targets like hematin (B1673048) in malarial parasites. rsc.org For instance, studies on 4-aminoquinolines have shown that a halogen at position 7 (Cl, Br, or I) is a common feature among compounds active against both chloroquine-susceptible and resistant strains of Plasmodium falciparum. nih.gov
While direct SAR studies on the 7-fluoro position of 7-fluoropyrrolo[1,2-a]quinolin-4-amine are not extensively documented, research on related quinoline derivatives suggests that the nature of the substituent at position 7 profoundly impacts efficacy. The introduction of bulky groups, such as a phenylether at the 7-position, has been explored to enhance antimalarial potency. researchgate.net Furthermore, the development of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives as VEGFR-2 inhibitors highlights the importance of the 7-position substituent in anticancer applications. nih.gov The general consensus is that modifications to the quinoline ring system, particularly at positions that influence the electronic environment and steric bulk, are a key strategy for optimizing the biological profile of these compounds. researchgate.netnih.gov
Table 1: Effect of Quinoline Moiety Substitution on Biological Activity of 4-Aminoquinoline (B48711) Analogs
| Compound Scaffold | 7-Position Substituent | Side Chain | Biological Activity | Reference |
|---|---|---|---|---|
| 4-Aminoquinoline | -Cl | N,N-diethyl-N'-(quinolin-4-yl)ethane-1,2-diamine | Antimalarial | rsc.org |
| 4-Aminoquinoline | -CF3 | N,N-diethyl-N'-(quinolin-4-yl)ethane-1,2-diamine | Antimalarial, lower quinoline pKa | rsc.org |
| 4-Aminoquinoline | -NO2 | N,N-diethyl-N'-(quinolin-4-yl)ethane-1,2-diamine | Antimalarial, lowest quinoline pKa | rsc.org |
| 4-Aminoquinoline | -NH2 | N,N-diethyl-N'-(quinolin-4-yl)ethane-1,2-diamine | Antimalarial, highest quinoline pKa | rsc.org |
| 4-Aminoquinoline | Phenylether | Various basic amines | Potent antimalarial activity | researchgate.net |
Modifications and Derivatization at the Pyrrole Ring
The pyrrole ring of the pyrrolo[1,2-a]quinoline scaffold offers numerous positions for modification, which can significantly modulate the compound's interaction with biological targets. Research on related pyrrolo[1,2-a]quinoxalines, which are also being investigated as kinase inhibitors, has underscored the importance of functionalization on the pyrrole ring for antiproliferative activity. researchgate.netnih.gov
In the context of pyrrolo[1,2-a]quinolines, the introduction of various substituents on the pyrrole moiety has been shown to be a viable strategy for generating derivatives with potent anticancer properties. For example, the synthesis of novel pyrrolo[1,2-a]quinoline derivatives bearing cyano- and 4-substituted phenacyl groups on the pyrrole ring has yielded compounds with promising activity against human cancer cell lines. nih.gov One such derivative, a pyrrolo[1,2-a]quinoline with specific substitutions on the pyrrole ring, demonstrated excellent growth inhibitory properties against a wide range of cancer cell lines, with GI50 values in the nanomolar range for some lines. mdpi.com This highlights that the pyrrole ring is not merely a structural linker but an active participant in the pharmacophore.
Furthermore, studies on tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones, which have a partially saturated pyrrole ring, identified these scaffolds as promising for the development of novel tubulin polymerization inhibitors. researchgate.netelsevierpure.com The modular and straightforward synthesis allows for extensive fine-tuning of substituents on the pyrrole portion to explore the structure-activity relationship. elsevierpure.com These findings collectively suggest that derivatization of the pyrrole ring is a crucial element in the molecular design of new therapeutic agents based on the pyrrolo[1,2-a]quinoline core.
Role of Fluorine Substitution in Modulating Biological Activity
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Its unique characteristics, including small size, high electronegativity, and ability to form strong bonds with carbon, allow it to profoundly influence a molecule's biological profile. nih.gov
Impact on Electronic Properties and Receptor Binding Affinity
The high electronegativity of fluorine significantly alters the electronic properties of a molecule. When placed at the 7-position of the quinoline ring, the fluorine atom acts as a strong electron-withdrawing group. This electronic pull can lower the basicity (pKa) of the nearby nitrogen atoms in the heterocyclic system, such as the quinoline ring nitrogen and the 4-amino group. rsc.org This modulation of pKa is critical as it affects the ionization state of the molecule at physiological pH, which in turn influences its ability to cross cell membranes and bind to its target receptor.
Conformational Effects and Bioavailability Considerations
The substitution of hydrogen with fluorine can induce specific conformational preferences in a molecule. Due to its small van der Waals radius, fluorine introduces minimal steric hindrance. However, its electronic properties can lead to conformational biases through effects like the gauche effect, where a fluorine atom prefers to be gauche (at a 60° dihedral angle) to an adjacent electronegative group or a group with a lone pair. This can lock the molecule into a specific, biologically active conformation, potentially increasing its potency and selectivity.
Fluorine substitution also has a significant impact on a compound's bioavailability. It generally increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes. google.com However, the relationship is not always straightforward, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance. The strategic placement of fluorine can also block sites on the molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes. The carbon-fluorine bond is exceptionally strong and resistant to cleavage, thus improving the metabolic stability and prolonging the half-life of a drug.
Influence of the 4-Amino Group and its Derivatization on Molecular Interactions
The 4-amino group is a key pharmacophoric feature in many quinoline-based therapeutic agents, including numerous anticancer and antimalarial drugs. researchgate.net Its ability to act as a hydrogen bond donor is often crucial for anchoring the molecule within the active site of its biological target. nih.gov
In the context of kinase inhibitors, which are a common target for quinoline-based compounds, the 4-amino group frequently forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov For example, in inhibitors of VEGFR-2, the nitrogen of the quinoline core often forms a hydrogen bond with the backbone of a conserved cysteine residue (e.g., Cys919). nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Aminoquinoline |
| 7-Chloro-4-(piperazin-1-yl)quinoline |
| Pyrrolo[1,2-a]quinoxaline (B1220188) |
| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one |
| 7-Aryl-8-fluoro-pyrrolo[1,2-a]pyrimid-4-one |
| 4-Anilinoquinoline |
Elucidation of Pharmacophoric Requirements
There is no specific information available in the public domain that elucidates the pharmacophoric requirements for the biological activity of this compound derivatives.
Quantitative and Qualitative Correlations between Structural Features and Biological Responses
No studies providing quantitative or qualitative correlations between the structural features of this compound derivatives and their biological responses have been identified. Consequently, no data tables of research findings can be presented.
Rational Design Principles for Novel Analogues based on SAR Data
In the absence of any SAR data for the title compound and its derivatives, no rational design principles for the generation of novel analogues can be discussed.
Computational and Theoretical Investigations of 7 Fluoropyrrolo 1,2 a Quinolin 4 Amine
Molecular Modeling and Docking Studies
Molecular modeling and docking are pivotal computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These studies are instrumental in drug discovery for identifying potential therapeutic targets and elucidating the mechanism of action at a molecular level.
Prediction of Ligand-Target Interactions
For 7-Fluoropyrrolo[1,2-a]quinolin-4-amine, molecular docking simulations can predict its binding affinity and orientation within the active site of various proteins. The pyrrolo[1,2-a]quinoline (B3350903) scaffold is known to interact with a range of biological targets, including enzymes and receptors. The presence of a fluorine atom at the 7-position and an amine group at the 4-position introduces specific electronic features that can significantly influence its binding interactions.
Predicted interactions for this compound would likely involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. The amino group is a potent hydrogen bond donor, while the aromatic rings of the quinoline (B57606) system can participate in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket. The fluorine atom, with its high electronegativity, can form favorable electrostatic and halogen bond interactions.
To illustrate the potential interactions, a hypothetical docking study against a kinase target, a common target for quinoline-based inhibitors, is presented below.
| Interaction Type | Potential Interacting Residue (Example) | Functional Group on this compound |
| Hydrogen Bond | Aspartic Acid (ASP) | 4-amino group (as donor) |
| Pi-Pi Stacking | Phenylalanine (PHE) | Quinoline ring system |
| Halogen Bond | Backbone Carbonyl Oxygen | 7-fluoro group |
| Hydrophobic Interaction | Leucine (LEU), Valine (VAL) | Pyrrole (B145914) and quinoline rings |
Identification of Putative Binding Sites and Modes of Action
Molecular docking simulations are crucial for identifying the putative binding sites of a ligand on a protein target. By sampling a multitude of possible conformations and orientations of this compound within the protein's structure, computational algorithms can identify the most energetically favorable binding pose. This preferred orientation reveals the specific amino acid residues that form the binding pocket.
The predicted mode of action is directly inferred from the nature of the identified binding site and the interactions formed. For instance, if the compound is found to bind within the ATP-binding pocket of a kinase, its predicted mode of action would be competitive inhibition of the enzyme. Similarly, if it docks into the active site of an enzyme like DNA gyrase, it would be predicted to act as an antimicrobial agent by inhibiting DNA replication. nih.gov Studies on similar quinoline derivatives have shown that the C-7 substituent can significantly influence binding and activity. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule. These methods are used to analyze the electronic structure, reactivity, and conformational preferences of this compound, offering insights that complement molecular docking studies.
Analysis of Electronic Structure and Reactivity
DFT calculations can determine the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity.
The electronic structure of this compound is characterized by the electron-donating amino group and the electron-withdrawing fluorine atom. These substituents are expected to modulate the electron density across the pyrroloquinoline ring system. An analysis of the molecular electrostatic potential (MEP) map would reveal the regions of positive and negative charge, highlighting the sites most likely to be involved in electrophilic and nucleophilic attacks. The nitrogen atoms and the amino group would likely be regions of negative potential (nucleophilic), while the hydrogen atoms of the amino group would be regions of positive potential (electrophilic).
Below is a table of hypothetical quantum chemical descriptors for this compound, calculated using DFT.
| Quantum Chemical Descriptor | Hypothetical Value | Implication |
| HOMO Energy | -5.8 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Indicates high kinetic stability and low chemical reactivity. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing solubility and binding. |
| Electron Affinity | 1.5 eV | Energy released when an electron is added; indicates electrophilicity. |
| Ionization Potential | 6.2 eV | Energy required to remove an electron; indicates nucleophilicity. |
Conformational Landscape Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis explores the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility would be the rotation of the amino group.
Pre Clinical Biological Activity and Mechanism of Action Studies of Pyrrolo 1,2 a Quinoline Derivatives
In Vitro Assays for Biological Efficacy
Antimycobacterial Activity
A series of pyrrolo[1,2-a]quinoline (B3350903) derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (MTB). nih.gov In one study, eleven compounds, including ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates and dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylates, were screened against the H37Rv strain and multidrug-resistant (MDR) strains of MTB using the resazurin (B115843) microplate assay (REMA). nih.govmdpi.comnih.gov
All tested compounds demonstrated anti-tuberculosis activity against the H37Rv strain, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 128 µg/mL. nih.govmdpi.com Notably, the compound dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate emerged as a particularly potent agent, showing an MIC of 8 µg/mL against H37Rv and 16 µg/mL against MDR strains of Mycobacterium tuberculosis. nih.govresearchgate.netmdpi.com Further safety studies on the most active compounds showed no toxicity in peripheral blood mononuclear cell lines at concentrations up to 250 µg/mL, indicating a favorable preliminary safety profile. nih.gov
Table 1: Antimycobacterial Activity of Selected Pyrrolo[1,2-a]quinoline Derivatives
| Compound | Target Strain | MIC (µg/mL) |
|---|---|---|
| Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate | M. tuberculosis H37Rv | 8 |
| Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate | MDR-M. tuberculosis | 16 |
| Ethyl 1-(benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylate Analogs | M. tuberculosis H37Rv | 8-128 |
| Dimethyl 1-(benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate Analogs | M. tuberculosis H37Rv | 8-128 |
Data sourced from multiple studies evaluating a series of related derivatives. nih.govmdpi.com
Antiplasmodial Activity against Parasitic Strains
The 4-aminoquinoline (B48711) structure is a well-established scaffold in the development of antimalarial agents, with chloroquine (B1663885) being a prominent example. nih.gov Research into derivatives has aimed to overcome the challenge of widespread drug resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.govresearchgate.net
Studies on various 4-aminoquinoline derivatives have shown that specific structural features are crucial for activity against both chloroquine-susceptible and chloroquine-resistant strains. nih.gov These features include a halogen at position 7 of the quinoline (B57606) ring and specific side chain lengths. nih.gov Pyrrolizidinyl derivatives of 4-amino-7-chloroquinoline have demonstrated excellent in vitro activity against both sensitive and resistant P. falciparum strains. nih.gov Similarly, pyrroloquinazolinediamine derivatives have shown high potency, with some compounds exhibiting 50% inhibitory concentrations (IC50) in the range of 0.01 ng/mL against multiple P. falciparum clones. nih.gov The antiparasitic activity of these related heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles, has also been explored, with some derivatives showing potent activity against parasites like Leishmania major and Toxoplasma gondii. nih.gov
Cytotoxicity Screening against Defined Cancer Cell Lines (without clinical implications)
The cytotoxic potential of pyrrolo[1,2-a]quinoline derivatives and related structures has been assessed against a variety of human cancer cell lines. In one study, pyrrolo[2,1-a]isoquinoline (B1256269) derivatives were tested against breast cancer (MCF-7, MDA-MB231, T47D), lung cancer (A549), and cervical cancer (HeLa) cell lines. researchgate.net All tested compounds showed satisfactory activity against the HeLa cell line, with IC50 values ranging from 1.93 to 33.84 µM. researchgate.net
Fused pyrrolo-quinazolinones have also been evaluated for their cytotoxic effects on melanoma and prostate cancer cell lines. mui.ac.ir These compounds exhibited varying levels of cytotoxicity, generally in the 10-100 µM range, with longer exposure times (48 hours) resulting in greater cell viability reduction. mui.ac.ir The related compound, pyrroloquinoline quinone (PQQ), has been shown to induce apoptosis in cancer cells through a mitochondrial-dependent pathway. nih.gov However, the cytotoxicity of PQQ is highly cell-type dependent; for instance, it shows significant viability loss in SH-SY5Y neuroblastoma cells at concentrations ≥30 µM, while having negligible toxicity in rat hippocampal neurons up to 100 µM. mdpi.com
Table 2: Cytotoxicity of Selected Pyrrolo-Fused Heterocycles Against Cancer Cell Lines
| Compound Class | Cell Line | Activity Metric | Result |
|---|---|---|---|
| Pyrrolo[2,1-a]isoquinoline derivatives | HeLa (Cervical Cancer) | IC50 | 1.93 - 33.84 µM |
| Fused Pyrrolo-quinazolinones | Melanoma & Prostate Cancer | Cytotoxicity Range | 10 - 100 µM |
| Pyrroloquinoline Quinone (PQQ) | A549 (Lung Cancer) & HCC-LM3 (Hepatocellular Carcinoma) | Apoptosis Induction | Time- and concentration-dependent |
Data compiled from studies on various pyrrolo-fused heterocyclic derivatives. researchgate.netmui.ac.irnih.gov
Anti-inflammatory and Antioxidant Activity Evaluations
Derivatives of the pyrroloquinoline scaffold have been investigated for their anti-inflammatory and antioxidant properties. nih.govresearchgate.net Pyrroloquinoline quinone (PQQ) has been reported to exhibit significant anti-inflammatory and antioxidative effects. nih.govnih.gov In a study using a rat model, PQQ was found to improve clinical manifestations and pregnancy outcomes by inhibiting the NF-κB inflammatory pathway and promoting the Nrf2 antioxidant pathway. nih.gov On a molar basis, PQQ was reported to be 10 to 100 times more effective than some conventional anti-inflammatory drugs in mitigating the effects of lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov
Other related heterocyclic structures have also been evaluated. Pyrrolo[2,3-b]quinoxaline derivatives have shown potential as radical scavengers in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. rsc.org In contrast, a series of spirooxindole-3,3'-pyrrolines incorporating an isoquinoline (B145761) motif displayed significant anti-inflammatory properties but lacked antioxidant capabilities in the DPPH assay. rjpbr.com Additionally, certain pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent activators of Sirt6, a protein involved in regulating inflammation, and have been shown to strongly repress the production of pro-inflammatory cytokines. nih.gov
Enzyme Inhibition Studies (e.g., Tyrosinase inhibition)
The inhibition of enzymes is a key mechanism of action for many therapeutic agents. Pyrroloquinoline derivatives have been studied for their ability to inhibit various enzymes, with a notable focus on tyrosinase. nih.gov Tyrosinase is a copper-containing enzyme critical for melanin (B1238610) biosynthesis, and its inhibition is of interest for treating hyperpigmentation. mdpi.comnih.govmdpi.com
Pyrroloquinoline quinone (PQQ) has been shown to inhibit melanogenesis induced by alpha-Melanocyte-stimulating hormone (MSH) in B16-F10 melanoma cells in a dose-dependent manner. nih.gov This effect is achieved by suppressing the expression of tyrosinase mRNA. nih.gov Other classes of compounds, such as curcumin-inspired derivatives and phenylamino (B1219803) quinazolinones, have also been identified as potent tyrosinase inhibitors, with some exhibiting IC50 values in the nanomolar to low micromolar range. mdpi.comresearchgate.net The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors of the enzyme. nih.govresearchgate.net
Receptor Antagonism and Agonism Studies (e.g., GnRH, CX3CR1, MCH1R, TRPV1)
Pyrrolo[1,2-a]pyrimidine derivatives, which are structurally related to pyrrolo[1,2-a]quinolines, have been developed as receptor antagonists. A novel class of 7-aryl-8-fluoro-pyrrolo[1,2-a]pyrimid-4-ones was designed and synthesized as potent antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. nih.gov One compound in this series demonstrated high potency with a binding affinity (Ki) of 9 nM and showed enhanced stability under acidic conditions compared to its non-fluorinated counterparts. nih.gov
In the context of receptor agonism, imidazo[4,5-c]quinoline derivatives have been investigated as agonists for Toll-like receptor 7 (TLR7). nih.gov TLR7 agonists have therapeutic potential in oncology by activating immune responses. nih.gov Structure-activity relationship studies have focused on optimizing these molecules to increase their potency and permeability for targeted delivery applications, such as in antibody-drug conjugates. nih.gov
Investigation of Molecular Mechanisms of Action
Target Validation using Biochemical and Cell-based Assays
Specific biochemical or cell-based assays to validate the molecular targets of 7-Fluoropyrrolo[1,2-a]quinolin-4-amine are not described in the available literature. Studies on other compounds within the broader quinoline and pyrroloquinoline classes have explored various targets. For example, some 4-aminoquinoline derivatives have been evaluated for their cytotoxic effects on cancer cell lines, and other pyrrolo[1,2-a]quinoline derivatives have been studied for their potential as tubulin polymerization inhibitors or for their activity against Mycobacterium tuberculosis. nih.govrsc.org Computational docking studies on different pyrrolo[1,2-a]quinoline compounds have suggested potential interactions with enzymes like Pks13, which is involved in the cell wall biosynthesis of Mycobacterium tuberculosis. nih.gov
In Vivo Pre-clinical Models (non-human, non-clinical)
Evaluation of Efficacy in Relevant Disease Models (e.g., anti-hypertension)
There are no specific published in vivo studies evaluating the efficacy of This compound in any disease models, including for anti-hypertension. While some pyrrolo[1,2-c]quinazoline derivatives have demonstrated antihypertensive properties in spontaneously hypertensive rat models, this is a structurally distinct class of compounds. nih.gov
Pharmacokinetic and Pharmacodynamic Profiling in Animal Models (without clinical trial data)
No data regarding the pharmacokinetic or pharmacodynamic profile of This compound in animal models is currently available in the public domain. In silico evaluation of the pharmacokinetic properties of other pyrrolo[1,2-a]quinoline derivatives has been performed in some studies to predict their drug-likeness. nih.gov
Future Research Directions and Potential Applications of 7 Fluoropyrrolo 1,2 a Quinolin 4 Amine
Exploration of Novel and Sustainable Synthetic Pathways
The efficient and controlled synthesis of 7-Fluoropyrrolo[1,2-a]quinolin-4-amine is paramount for its extensive study and potential development. Future research should focus on innovative and sustainable synthetic methodologies that offer high yields, scalability, and stereocontrol.
Development of Enantioselective Synthesis for Chiral Derivatives
The pyrrolo[1,2-a]quinoline (B3350903) core can possess chirality, leading to enantiomers that may exhibit distinct biological activities and toxicological profiles. The development of enantioselective synthetic routes to access specific stereoisomers of this compound and its derivatives is a critical area for future exploration. Organocatalysis and chiral metal catalysis, which have been successfully applied to the synthesis of related heterocyclic systems, present viable strategies. For instance, N-heterocyclic carbene (NHC)-catalyzed cascade reactions have proven effective in the highly enantioselective synthesis of pyrroloquinolinones. nih.gov Exploring similar strategies could yield optically pure derivatives of the target compound, allowing for a more precise evaluation of their structure-activity relationships.
Advanced Catalytic Systems for Enhanced Efficiency
Conventional synthetic methods for pyrrolo[1,2-a]quinolines often require harsh reaction conditions and may generate significant waste. The development of advanced catalytic systems is crucial for more efficient and environmentally benign syntheses. Transition metal catalysis, particularly with palladium, copper, and iron, has shown great promise in the construction of related heterocyclic frameworks. acs.org Future research could focus on developing novel catalysts with higher turnover numbers and selectivity for the specific bond formations required in the synthesis of this compound. The use of eco-friendly reaction media and energy-efficient techniques, such as microwave-assisted synthesis, should also be a priority. researchgate.net
Table 1: Potential Catalytic Systems for Pyrrolo[1,2-a]quinoline Synthesis
| Catalyst Type | Metal | Potential Advantages |
| Transition Metal | Palladium | High efficiency in cross-coupling reactions. |
| Transition Metal | Copper | Cost-effective and versatile for C-N and C-C bond formation. |
| Transition Metal | Iron | Abundant, inexpensive, and low toxicity. acs.org |
| Organocatalyst | N-Heterocyclic Carbenes | Enantioselective transformations under mild conditions. nih.gov |
Diversification of Biological Activity Profiling
While the broader class of pyrrolo[1,2-a]quinolines has been investigated for various biological activities, the specific profile of this compound remains largely uncharted. nih.gov A comprehensive screening against a wide array of biological targets is a logical and necessary next step.
Screening against Emerging and Untapped Biological Targets
Initial biological evaluations of pyrrolo[1,2-a]quinoline derivatives have revealed activities such as antimicrobial, antifungal, and antitumor effects. nih.gov Future research should expand this screening to include emerging and less-explored biological targets. Given the structural similarities to fluoroquinolone antibiotics, investigating its potential against resistant bacterial strains is a compelling avenue. nih.govnih.gov Furthermore, the quinoline (B57606) scaffold is a known pharmacophore in various therapeutic areas, including neurodegenerative diseases and viral infections. nih.govresearchgate.net Screening this compound against targets relevant to these conditions, such as protein kinases, proteases, and viral enzymes, could uncover novel therapeutic applications. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to enhanced potency and selectivity. nih.gov
Investigation of Multi-targeting Strategies
The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic approaches that can modulate multiple biological targets simultaneously. The pyrrolo[1,2-a]quinoline scaffold provides a versatile platform for the design of multi-target ligands. By strategically modifying the substituents on the core structure of this compound, it may be possible to develop derivatives that interact with multiple, disease-relevant proteins. For example, combining the structural features of a kinase inhibitor with those of an anti-inflammatory agent could lead to novel compounds with enhanced efficacy in complex inflammatory diseases.
Advanced Structural Design and Optimization
To unlock the full therapeutic potential of this compound, systematic structural modification and optimization are essential. This involves a deep understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR) to enhance potency, selectivity, and drug-like properties.
Future design efforts could focus on several key areas. Firstly, exploring a variety of substituents at different positions of the pyrrolo[1,2-a]quinoline ring system will be crucial to modulate biological activity and physicochemical properties. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the rational design of new derivatives with improved profiles. Secondly, the strategic introduction of additional fluorine atoms or other functional groups can be used to fine-tune the electronic properties and metabolic stability of the molecule. The development of focused libraries of analogs around the this compound core will be instrumental in systematically exploring the chemical space and identifying lead compounds for further development. The structural simplification of complex natural products containing the pyrano[3,2-c]quinolone motif has yielded potent antiproliferative agents, suggesting that similar strategies could be applied to this scaffold. acs.org
Application of Fragment-Based Drug Design (FBDD) and De Novo Design Principles
Fragment-Based Drug Design (FBDD) offers a powerful approach to identify novel binding interactions and build potent drug candidates. This process would involve screening a library of small chemical fragments to identify those that bind to a specific biological target of interest. Once a hit is identified, the this compound scaffold could be grown or linked to these fragments to create more potent, high-affinity ligands.
De novo design, guided by computational modeling, can also be employed to conceptualize novel derivatives. rsc.org By understanding the three-dimensional structure of a target protein, new molecules can be designed from scratch to perfectly fit its binding site. For instance, building upon a known inhibitor, as demonstrated in the design of some pyrrolo[2,1-a]isoquinolinone derivatives, molecular modeling can guide the synthesis of new ligands with enhanced inhibitory effects. rsc.org A similar approach, termed molecular hybridization, has been successfully used in the design of pyrrolo[2,3-d]pyrimidine analogs as kinase inhibitors. mdpi.com This would involve combining the structural features of this compound with other known pharmacophores to create hybrid molecules with improved efficacy and selectivity.
Development of Prodrug and Bioconjugate Strategies
To overcome potential limitations in bioavailability, solubility, or targeting, prodrug and bioconjugate strategies can be explored. A prodrug is an inactive or less active precursor of a drug that is converted into its active form in the body. The 4-amino group on the this compound scaffold is an ideal handle for chemical modification to create prodrugs. For example, acylation of the amino group could yield amide prodrugs that are enzymatically cleaved in vivo to release the active parent compound.
Bioconjugation involves linking the molecule to another chemical moiety to enhance its properties. This could involve attaching it to a polymer like polyethylene (B3416737) glycol (PEG) to improve its pharmacokinetic profile, or to a targeting ligand (e.g., an antibody or peptide) to direct it to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.
Integration of Experimental and Computational Methodologies
A synergistic approach that combines computational and experimental techniques will be crucial for the efficient development of this compound derivatives.
Iterative Design-Synthesis-Test-Analyze (DSTA) Cycles for Optimization
The optimization of this lead compound will rely on iterative Design-Synthesis-Test-Analyze (DSTA) cycles. This cyclical process involves:
Design: Using computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies to predict modifications that will improve activity and selectivity. rsc.orgnih.govnih.gov
Synthesis: Chemically synthesizing the designed analogs. The synthesis of related pyrrolo[1,2-a]quinoline derivatives has been reported, providing a foundation for these synthetic efforts. nih.govresearchgate.net
Test: Evaluating the synthesized compounds in relevant biological assays to determine their potency, selectivity, and other pharmacological properties.
Analyze: Correlating the biological data with the structural modifications to understand the structure-activity relationships (SAR). This analysis then informs the next round of design.
This iterative process, which has been effectively used in the development of other quinoline-based compounds, allows for the systematic refinement of the molecular structure to achieve the desired therapeutic profile. nih.gov
Potential as Chemical Probes and Research Tools
Beyond its therapeutic potential, this compound holds promise as a scaffold for the development of chemical probes and research tools to investigate biological processes.
Development of Fluorescent Probes for Biological Research
The inherent photophysical properties of the quinoline ring system make it an attractive core for the development of fluorescent probes. nih.govnih.gov The related pyrrolo[1,2-a]quinoxaline (B1220188) scaffold has been studied for its photofunctional properties and potential in bioimaging. nih.gov It is plausible that this compound could be engineered into a fluorescent probe. The 4-amino group provides a convenient site for chemical modification to modulate the fluorescence properties, such as wavelength and quantum yield. For example, derivatization of the amino group could lead to probes that exhibit changes in their fluorescence upon binding to a specific analyte or in response to changes in the local environment, such as pH. nih.gov Such probes would be invaluable for a wide range of biological research applications, including cellular imaging and sensing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
